Regiospecific CRTh2 Antagonism: 4‑Acetate vs. 5‑Acetate vs. 3,5‑Dimethyl Analog
In a series of pyrazole‑4‑acetic acids, the 4‑acetate motif is essential for CRTh2 antagonism. The 5‑acetate regioisomer is absent from the active compound list, and the 3,5‑dimethyl‑4‑acetic acid analog typically requires additional benzyl or sulfonamide substituents to achieve nanomolar potency [REFS‑2]. The unsubstituted 4‑acetate core provided a low‑nanomolar hit in high‑throughput screening, while the corresponding 5‑acetate failed to show significant receptor occupancy [REFS‑1]. This indicates that the 4‑position acetate is a privileged scaffold, whereas moving the substitution to the 5‑position or adding a second methyl group at the 5‑position fundamentally alters the pharmacophore.
| Evidence Dimension | CRTh2 receptor antagonism (receptor occupancy / functional inhibition) |
|---|---|
| Target Compound Data | Pyrazole‑4‑acetic acid substructure identified as a low‑nanomolar CRTh2 antagonist scaffold in HTS [REFS‑1]. The methyl ester derivative is a direct precursor for acid-based inhibitor optimization. |
| Comparator Or Baseline | Pyrazole‑5‑acetic acid regioisomer: No CRTh2 activity reported in the same assay [REFS‑1]. 3,5‑Dimethyl‑4‑acetic acid analog (e.g., US Patent Example 11): Requires additional N‑benzyl substitution to achieve activity [REFS‑2]. |
| Quantified Difference | Qualitative selectivity advantage: Only the 4‑acetate, not the 5‑acetate, is associated with CRTh2 antagonism. Quantitative difference: Active at low nanomolar concentrations for the optimized series, while unoptimized 3,5‑dimethyl analogs without N‑substitution are inactive [REFS‑1, REFS‑2]. |
| Conditions | Human CRTh2 receptor binding assay; high‑throughput screening format (Andrés et al., 2013). |
Why This Matters
For CRTh2 antagonist drug discovery, selecting the 4‑acetate regioisomer avoids synthesizing an inactive compound, saving months of synthetic effort and screening costs.
- [1] Andrés, M., Bravo, M., Buil, M. A., et al. (2013). 2‑(1H‑Pyrazol‑4‑yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349–3353. PMID: 23601708. View Source
- [2] Pyrazole compounds as CRTH2 antagonists – Eureka | Patsnap (Patent CN102884051A). (2013). Example 11 describes 3,5‑dimethyl‑1‑benzyl‑pyrazol‑4‑yl‑acetic acid methyl ester synthesis and subsequent functionalization. View Source
